molecular formula C6H5N5O2S B14170063 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione CAS No. 7271-91-2

3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B14170063
CAS No.: 7271-91-2
M. Wt: 211.20 g/mol
InChI Key: ASMCPGJTVDZGQJ-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-e][1,2,4]triazine family. This compound is of significant interest due to its diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, and analgesic properties . The structure of this compound features a pyrimido[4,5-e][1,2,4]triazine core with a methylsulfanyl group at the 3-position and keto groups at the 6 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is carried out under controlled conditions to prevent the decomposition of the pyrimidine ring. The reaction conditions often include heating and the use of specific solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the oxidation of 3-alkylthio derivatives to form 3-alkylsulfonyl derivatives, which can then be replaced by various nucleophiles under mild conditions . This method allows for the large-scale production of the compound while maintaining its structural integrity.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium sulfide for the formation of thiones and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent the decomposition of the uracil fragment.

Major Products

The major products formed from these reactions include 3-substituted pyrimido[4,5-e][1,2,4]triazine derivatives, which possess diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methylsulfanyl group at the 3-position enhances its antiviral and antimicrobial properties compared to other derivatives .

Properties

CAS No.

7271-91-2

Molecular Formula

C6H5N5O2S

Molecular Weight

211.20 g/mol

IUPAC Name

3-methylsulfanyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C6H5N5O2S/c1-14-6-8-3-2(10-11-6)4(12)9-5(13)7-3/h1H3,(H2,7,8,9,11,12,13)

InChI Key

ASMCPGJTVDZGQJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)NC(=O)N2)N=N1

Origin of Product

United States

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